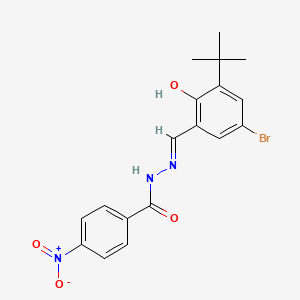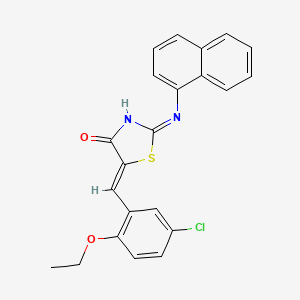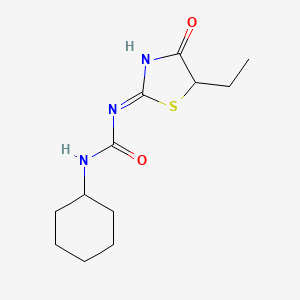
3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one
Vue d'ensemble
Description
3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one is a synthetic organic compound belonging to the pyrimidinone family This compound is characterized by its unique structure, which includes an ethyl group, a hydroxy group, a methylsulfanyl group, and a pentan-2-yl group attached to a pyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate β-keto ester and urea under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a suitable base.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst.
Methylsulfanyl Group Addition: The methylsulfanyl group can be added through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.
Pentan-2-yl Group Addition: The pentan-2-yl group can be introduced via an alkylation reaction using pentan-2-yl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methylthiol, ethyl iodide, pentan-2-yl bromide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted pyrimidinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylsulfanyl-4-pyrimidinol: Shares the pyrimidinone core and methylsulfanyl group but lacks the ethyl and pentan-2-yl groups.
6-hydroxy-2-methylsulfanyl-4-pyrimidinone: Similar structure but lacks the ethyl and pentan-2-yl groups.
5-pentan-2-yl-2-methylsulfanyl-4-pyrimidinol: Similar structure but lacks the ethyl and hydroxy groups.
Uniqueness
3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the ethyl, hydroxy, methylsulfanyl, and pentan-2-yl groups in a single molecule makes it a versatile compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-5-7-8(3)9-10(15)13-12(17-4)14(6-2)11(9)16/h8,15H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSZJDFTPDZFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=C(N=C(N(C1=O)CC)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-CHLORO-4-NITROPHENYL)-2-[(6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3726416.png)

![2-[1-(4-Chloro-phenyl)-1H-tetrazol-5-ylmethylsulfanyl]-6-methyl-pyrimidin-4-ol](/img/structure/B3726430.png)

![Methyl (5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B3726449.png)
![Ethyl (5Z)-5-[(3-bromophenyl)methylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B3726450.png)

![(2Z,5Z)-5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3726469.png)

![3-{3-[(1Z)-2-cyano-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3726479.png)

![N-[(E)-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE](/img/structure/B3726512.png)

![2-[(E)-2-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)-1-ETHENYL]-8-QUINOLINOL](/img/structure/B3726520.png)
